molecular formula C4H2Na2O5 B1614977 Disodium epoxysuccinate CAS No. 40618-18-6

Disodium epoxysuccinate

Cat. No.: B1614977
CAS No.: 40618-18-6
M. Wt: 176.03 g/mol
InChI Key: BOOBCDRJMPBXQP-UHFFFAOYSA-L
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Description

Disodium epoxysuccinate is a chemical compound with the molecular formula C4H2Na2O5. It is a disodium salt of epoxysuccinic acid, which contains an oxirane ring and two carboxylate groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Biochemical Analysis

Comparison with Similar Compounds

Disodium epoxysuccinate can be compared with other similar compounds, such as:

This compound is unique due to its oxirane ring, which imparts distinct chemical reactivity and applications in various fields.

Biological Activity

Disodium epoxysuccinate, also known as disodium oxirane-2,3-dicarboxylate, is a compound that has garnered attention due to its diverse biological activities and applications, particularly in enzymatic interactions and its potential therapeutic uses. This article delves into its mechanisms of action, biochemical properties, and relevant case studies, providing a comprehensive overview of its biological activity.

Target Enzymes:
this compound primarily interacts with cis-epoxysuccinate hydrolases (CESHs) . The interaction follows a two-step catalytic mechanism where the compound is hydrolyzed to produce l(+)-tartaric acid . This enzymatic reaction is significant for both biochemical research and potential therapeutic applications, particularly in synthesizing enantiomerically pure tartaric acids which are valuable in various industries.

Biochemical Pathways:
The hydrolysis of this compound by CESH leads to the conversion of cis-epoxysuccinic acid into tartaric acid. This reaction is catalyzed under optimal conditions of 45°C and pH 9.0, highlighting the specificity and efficiency of the enzyme involved .

This compound exhibits several notable biochemical properties:

  • Enzymatic Hydrolysis: The compound can be hydrolyzed by specific enzymes such as epoxide hydrolases, resulting in the formation of beneficial derivatives like disodium L-(+)-tartrate. This conversion has implications for both biochemical research and potential therapeutic applications .
  • Biodegradability: Its structure contributes to its biodegradability, making it an attractive alternative in various applications, including detergent formulations where it serves as a non-phosphoric builder .
  • Industrial Applications: Research indicates that disodium polyepoxysuccinate can inhibit scale formation under specific conditions used during synthesis, suggesting its utility in water treatment and other industrial processes .

Case Studies and Research Findings

  • Enantiomeric Tartaric Acid Production:
    A study demonstrated that bacteria such as Achromobacter and novel species of Alcaligenes can effectively hydrolyze cis-epoxysuccinate to produce d(−)-tartaric acid. This biocatalytic process showcases the compound's potential in producing enantiomerically pure substances for pharmaceutical applications .
  • Solid-Phase Synthesis:
    Solid-phase methods have been developed for synthesizing epoxysuccinate-based inhibitors displaying diverse nonpeptidic groups. These inhibitors have shown significant potency against cathepsins, which are implicated in cancer progression. The low toxicity associated with these compounds further enhances their therapeutic potential .
  • Hydrogenolysis Studies:
    Investigations into the hydrogenolysis of disodium trans-epoxysuccinate revealed its conversion to malate using supported Pd catalysts. This reaction pathway could be crucial for developing biodegradable alternatives in various chemical processes .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Enzymatic HydrolysisHydrolysis by CESH to produce l(+)-tartaric acid
BiodegradabilityActs as a non-phosphoric detergent builder; environmentally friendly
Inhibition of Scale FormationEffective in inhibiting scale formation in water treatment processes
Cancer TherapeuticsPotential use as a cathepsin inhibitor in cancer treatments

Properties

IUPAC Name

disodium;oxirane-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O5.2Na/c5-3(6)1-2(9-1)4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOBCDRJMPBXQP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(O1)C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Na2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3272-11-5 (Parent)
Record name 2,3-Oxiranedicarboxylic acid, sodium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040618186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9068241
Record name Disodium epoxysuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40618-18-6, 109578-44-1
Record name 2,3-Oxiranedicarboxylic acid, sodium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040618186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Oxiranedicarboxylic acid, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium epoxysuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium epoxysuccinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.987
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-OXIRANEDICARBOXYLIC ACID, DISODIUM SALT, HOMOPOLYMER
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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